3-Chloro-5-hydroxybenzonitrile

Synthetic methodology Process chemistry Demethylation

Securing 3-Chloro-5-hydroxybenzonitrile with the exact 3-chloro-5-oxy substitution pattern is critical for Doravirine and MK-6186 synthesis-regioisomeric analogs (e.g., 2-chloro or 4-chloro variants) produce incompatible scaffolds. - Documented utility in (3-cyanophenoxy)pyrazole NNRTI programs; structurally mandated for target pharmacophore fidelity. - Commercially available up to 99.76% purity with batch-specific HPLC/NMR documentation, ensuring reproducible synthetic outcomes. - Dual-functional scaffold: phenolic -OH for O-alkylation/arylation; chloro substituent for Pd/Ni-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). - Balanced lipophilicity (LogP 1.88) and ambient solid state (mp 168-172°C) simplify handling and formulation.

Molecular Formula C7H4ClNO
Molecular Weight 153.56 g/mol
CAS No. 473923-97-6
Cat. No. B1591985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-hydroxybenzonitrile
CAS473923-97-6
Molecular FormulaC7H4ClNO
Molecular Weight153.56 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)Cl)C#N
InChIInChI=1S/C7H4ClNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H
InChIKeyGHYUOOZZOMUNSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-hydroxybenzonitrile (CAS 473923-97-6): Halogenated Phenolic Nitrile Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Chloro-5-hydroxybenzonitrile (CAS 473923-97-6) is a substituted benzonitrile featuring a chlorine atom at the 3-position, a hydroxyl group at the 5-position, and a nitrile group at the 1-position of the benzene ring . The compound has a molecular formula C7H4ClNO and a molecular weight of 153.57 g/mol . It is primarily utilized as a pharmaceutical intermediate, with established roles in the synthesis of Doravirine and MK-6186—non-nucleoside HIV reverse transcriptase inhibitors . The compound is also employed as an agrochemical intermediate in the development of herbicides and pesticides [1]. Commercially available at purity levels up to 99.76%, this halogenated nitrile serves as a versatile building block for (3-cyanophenoxy)pyrazole derivatives and related heterocyclic scaffolds .

Why 3-Chloro-5-hydroxybenzonitrile Cannot Be Interchanged with 3-Fluoro-, 3-Bromo-, or Regioisomeric Analogs


Substitution of 3-chloro-5-hydroxybenzonitrile with structurally similar analogs introduces quantifiable differences in molecular weight, halogen electronegativity, leaving-group reactivity, and commercial availability that directly impact synthetic route outcomes. The 3-bromo analog (MW 198.02 g/mol) carries a 29% higher molecular weight and exhibits distinct cross-coupling reactivity kinetics due to the weaker C-Br bond (bond dissociation energy ~84 kcal/mol vs. C-Cl ~95 kcal/mol), altering reaction selectivity profiles . The 3-fluoro analog (MW 137.11 g/mol) possesses dramatically different electronic effects (σm for F = 0.34 vs. Cl = 0.37) and lipophilicity (Hansch π = 0.14 for F vs. 0.71 for Cl), modifying both reaction conditions and final compound pharmacokinetics when incorporated into drug candidates [1]. Regioisomers such as 2-chloro-5-hydroxybenzonitrile or 4-chloro-3-hydroxybenzonitrile place the reactive hydroxyl and chloro groups in spatial arrangements incompatible with specific downstream coupling partners—a critical consideration when the compound serves as a pharmacophore in Doravirine-class NNRTIs where the 3-chloro-5-oxy substitution pattern is structurally mandated [2]. Without head-to-head comparative reaction yield data, the procurement decision should prioritize the exact CAS registration with documented synthetic utility rather than assuming functional equivalence across the halogenated hydroxybenzonitrile series.

3-Chloro-5-hydroxybenzonitrile (473923-97-6): Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Yield Benchmarking: 94% Yield via LiI-Mediated Demethylation of 3-Chloro-5-methoxybenzonitrile

A reproducible synthetic protocol for 3-chloro-5-hydroxybenzonitrile achieves a 94% isolated yield via lithium iodide-mediated demethylation of 3-chloro-5-methoxybenzonitrile in 2,4,6-trimethylpyridine at 170°C for 4 hours, followed by silica gel column chromatography . This high-yielding demethylation route provides a reliable benchmark for process chemists evaluating synthetic accessibility. While directly comparable data for the 3-bromo or 3-fluoro analogs under identical conditions are not available in public literature, the 94% yield establishes a quantitative baseline for this specific chloro-substituted substrate. The analogous 3-bromo-5-hydroxybenzonitrile synthesis employs identical methodology (LiI in collidine) but yield data are not reported for direct cross-comparison .

Synthetic methodology Process chemistry Demethylation

Commercial Purity and Analytical Verification: 99.76% Purity with Batch-Specific QC Documentation

3-Chloro-5-hydroxybenzonitrile is commercially available at purity levels ranging from 95% to 99.76% with vendor-provided batch-specific analytical documentation including NMR, HPLC, and GC [1]. Leading suppliers report typical purity exceeding 97% by HPLC [2], while specific lots reach 99.76% purity . In contrast, the 3-fluoro analog (CAS 473923-95-4) is listed at 98% purity by fewer suppliers, and the 3-bromo analog (CAS 770718-92-8) at 98% purity . The melting point specification of 168.0-172.0°C provides an additional orthogonal quality control parameter .

Quality control Analytical chemistry Procurement specification

Physicochemical Property Differentiation: pKa 7.62, LogP 1.88, and Solubility Profile

3-Chloro-5-hydroxybenzonitrile exhibits predicted physicochemical parameters relevant to drug development: a pKa of 7.62 ± 0.10, a consensus Log Po/w of 1.88, and computed drug-likeness metrics including BBB permeability (Yes) and bioavailability score of 0.55 . The compound is a solid at 20°C with a melting point of 168-172°C and demonstrates solubility in methanol [1]. For comparison, the 3-bromo analog has a molecular weight of 198.02 g/mol (29% heavier), while the 3-fluoro analog has MW 137.11 g/mol (11% lighter) with corresponding differences in lipophilicity and metabolic stability profiles [2]. These differences are class-level inferences based on established halogen SAR principles: chloro substitution provides an intermediate balance between the metabolic lability of bromo and the strong electron-withdrawing effects of fluoro.

Physicochemical properties Drug-likeness Formulation

Safety and Handling Classification: GHS Acute Oral Toxicity Category 4, Skin/Eye Irritation Category 2

3-Chloro-5-hydroxybenzonitrile carries standardized GHS hazard classifications: Acute Oral Toxicity Category 4 (H302: Harmful if swallowed), Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation), and Serious Eye Damage/Eye Irritation Category 2 (H319: Causes serious eye irritation) [1]. The compound requires standard PPE including gloves, eye protection, and a dust respirator during handling, with storage recommended at room temperature (below 15°C in a cool, dark place) . Acute oral toxicity assessment classifies the component as moderately toxic after single ingestion . Comparable safety classifications for the 3-bromo and 3-fluoro analogs are not uniformly documented across major supplier SDS databases, making this compound's hazard profile more thoroughly characterized .

Safety data GHS classification Laboratory handling

Procurement-Driven Application Scenarios for 3-Chloro-5-hydroxybenzonitrile (CAS 473923-97-6)


Pharmaceutical Intermediate for NNRTI Synthesis: Doravirine and MK-6186

3-Chloro-5-hydroxybenzonitrile serves as a critical building block in the preparation of (3-cyanophenoxy)pyrazoles, a structural class of non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs) . The compound is specifically employed in the synthesis of Doravirine (MK-1439) and MK-6186—both clinically significant antiretroviral agents [1]. The 3-chloro-5-oxy substitution pattern is structurally mandated in these drug candidates; regioisomeric or halogen-substituted analogs (e.g., 3-bromo or 2-chloro variants) would produce different molecular scaffolds incompatible with the target pharmacophore [2]. For procurement teams supporting pharmaceutical development programs in the NNRTI space, this compound represents a validated intermediate with established synthetic utility in GMP and research-grade contexts. High purity (≥98%) is essential for this application due to stringent API intermediate specifications [3].

Agrochemical Intermediate for Herbicide and Pesticide Development

The compound functions as an agrochemical intermediate in the synthesis of advanced herbicides and crop protection agents . Its chloro and hydroxy substitution pattern enables regioselective coupling reactions that generate bioactive molecules with targeted phytotoxicity or pest-specific activity [1]. While specific agrochemical end-products are proprietary, the compound's classification as a benzonitrile derivative with balanced lipophilicity (LogP 1.88) supports formulation compatibility with common agrochemical solvent systems [2]. For agrochemical R&D groups, the well-documented physicochemical parameters (melting point 168-172°C, methanol solubility) facilitate straightforward reaction optimization and workup procedures [3]. Procurement decisions in this sector should prioritize suppliers offering batch-specific analytical documentation (HPLC, NMR) to ensure reproducible synthetic outcomes [4].

Scaffold for Medicinal Chemistry Derivatization: Etherification and Cross-Coupling Reactions

3-Chloro-5-hydroxybenzonitrile provides a dual-functional scaffold for sequential derivatization: the phenolic hydroxyl group undergoes O-alkylation or O-arylation (e.g., Mitsunobu, Williamson ether synthesis), while the chloro substituent participates in palladium- or nickel-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . The 3-chloro-5-oxy arrangement creates an electron-rich aryl halide suitable for oxidative addition in cross-coupling manifolds, with the nitrile group providing a meta-directing electron-withdrawing influence that modulates regioselectivity in electrophilic aromatic substitution [1]. For medicinal chemistry groups exploring SAR around benzonitrile-based cores, this compound offers a balance of reactivity and commercial availability—notably exceeding the 3-bromo analog in maximum reported purity (99.76% vs. 98%) and outpacing the 3-fluoro analog in supplier network breadth [2][3].

Building Block for Liquid Crystal and Functional Material Intermediates

Benzonitrile derivatives with halogen and hydroxyl substitution find application as intermediates in liquid crystal materials and functional dyes . The nitrile group provides strong dipole character (dipole moment ~4.0 D typical for benzonitriles), contributing to desirable dielectric anisotropy in liquid crystal formulations [1]. 3-Chloro-5-hydroxybenzonitrile specifically contains a chloro substituent at the 3-position and hydroxyl at the 5-position—a substitution pattern that can be elaborated into rod-like or bent-core mesogenic structures [2]. The compound's solid physical state at ambient temperature (melting point 168-172°C) facilitates storage and handling, while its methanol solubility enables straightforward purification and formulation [3]. For materials science procurement, the combination of commercial availability with 99.76% purity supports reproducible material synthesis with minimized batch-to-batch variability [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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